5-bromo-1H-imidazol-4-amine

Description

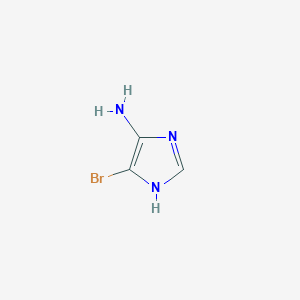

5-Bromo-1H-imidazol-4-amine is a brominated imidazole derivative featuring a bromine atom at position 5 and an amine group at position 4 of the heterocyclic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules . Its molecular formula is C₃H₄BrN₃, with a molecular weight of 161.99 g/mol. The bromine atom enhances electrophilic reactivity, making it valuable for cross-coupling reactions, while the amine group facilitates hydrogen bonding and interactions with biological targets.

Properties

Molecular Formula |

C3H4BrN3 |

|---|---|

Molecular Weight |

161.99 g/mol |

IUPAC Name |

5-bromo-1H-imidazol-4-amine |

InChI |

InChI=1S/C3H4BrN3/c4-2-3(5)7-1-6-2/h1H,5H2,(H,6,7) |

InChI Key |

GVLSXNWEVDGNJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Similarity Score | Applications |

|---|---|---|---|---|---|

| This compound | C₃H₄BrN₃ | Not Provided | Br (C5), NH₂ (C4) | Reference | Pharmaceutical intermediate |

| 5-Bromo-1-methyl-1H-imidazol-2-amine | C₄H₆BrN₃ | 151597-83-0 | Br (C5), NH₂ (C2), CH₃ (N1) | 0.93 | Kinase inhibitor precursors |

| 4-Bromo-1-methyl-1H-imidazol-2-amine | C₄H₆BrN₃ | 151597-82-9 | Br (C4), NH₂ (C2), CH₃ (N1) | 0.98 | Bioactive molecule synthesis |

| 5-Amino-4-bromo-benzimidazole | C₇H₆BrN₃ | 177843-26-4 | Br (C4), NH₂ (C5), fused benzene | 0.71 | Antitumor agents, antiviral research |

| Compound 4l | C₂₂H₁₅BrN₄O₂ | Not Provided | Br (phenyl), NH₂ (oxadiazole) | N/A | Fluorescent probes, antimicrobials |

Key Findings and Implications

- Positional Isomerism : The placement of bromine and amine groups significantly impacts reactivity and biological activity. For example, 4-bromo-1-methyl-1H-imidazol-2-amine (similarity 0.98) may mimic the target compound’s interactions more closely than benzimidazole derivatives .

- Structural Complexity : Benzimidazoles and benzoxazoles offer enhanced aromaticity for drug design but face solubility challenges. Simpler imidazoles like this compound are preferable for straightforward synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.